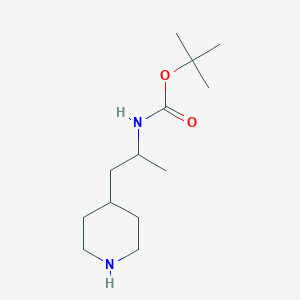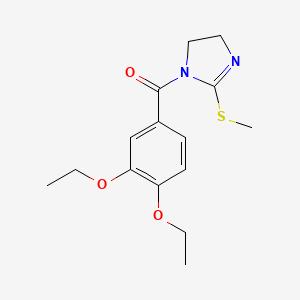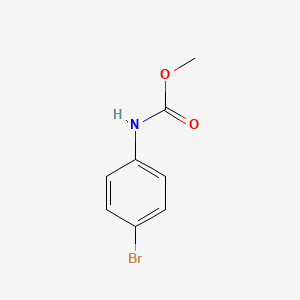
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a piperidine ring, and a propan-2-yl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(piperidin-4-yl)propan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, especially under catalytic hydrogenation conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the interactions of carbamates with enzymes and receptors. It serves as a model compound for understanding the behavior of carbamate-based drugs.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring may interact with receptor sites, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Tert-butyl N-(1-piperidin-4-ylmethyl)carbamate: Similar structure but with a methyl group instead of a propan-2-yl group.
Tert-butyl N-(1-piperidin-4-ylethyl)carbamate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Tert-butyl N-(1-piperidin-4-ylbutyl)carbamate: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness: Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(9-11-5-7-14-8-6-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAGVVOHBMUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779868-60-8 |
Source


|
| Record name | tert-butyl N-[1-(piperidin-4-yl)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2528103.png)
![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)



![6-(2-Chloro-propionyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B2528109.png)

![1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2528114.png)
![N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide](/img/structure/B2528116.png)

![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)


